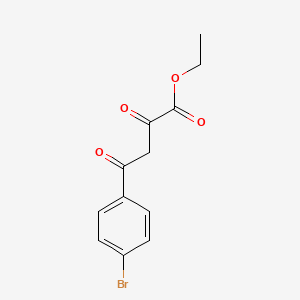

Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXZGVSOAFLCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454019 | |

| Record name | ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-54-2 | |

| Record name | ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 4 Bromophenyl 2,4 Dioxobutanoate

Established Synthetic Routes

The principal and most widely documented method for synthesizing ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is the crossed or mixed Claisen condensation. organic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond by combining an enolizable ketone with a non-enolizable ester in the presence of a strong base. organic-chemistry.orgwikipedia.org

The standard synthesis involves the reaction between 1-(4-bromophenyl)ethanone and an oxalate (B1200264) ester, typically diethyl oxalate. libretexts.orgut.ac.ir In this specific type of mixed Claisen condensation, 1-(4-bromophenyl)ethanone, which possesses acidic α-hydrogens, can be deprotonated to form a nucleophilic enolate ion. libretexts.orgopenstax.org Diethyl oxalate, lacking α-hydrogens, cannot form an enolate and thus serves exclusively as the electrophilic acceptor. libretexts.orgopenstax.org This strategic pairing prevents self-condensation of the oxalate ester and directs the reaction toward a single primary product, making it a synthetically efficient route. organic-chemistry.orglibretexts.org

The reaction is typically carried out by adding a mixture of 1-(4-bromophenyl)ethanone and diethyl oxalate to a solution of a strong base, such as sodium ethoxide (NaOEt). ut.ac.ir The resulting product is the sodium salt of the β-ketoester, which upon acidic workup yields the final compound, this compound. wikipedia.orgut.ac.ir

The success of the Claisen condensation is highly dependent on the reaction conditions. A key requirement is the use of a strong base in stoichiometric amounts, not catalytic, because the final deprotonation step, which forms a stable enolate of the β-ketoester product, drives the reaction equilibrium to completion. libretexts.orgaklectures.com

Base Selection: The most common base used is sodium ethoxide, prepared by dissolving sodium metal in dry ethanol. ut.ac.ir It is crucial that the alkoxide base matches the alcohol component of the ester (i.e., ethoxide for an ethyl ester) to prevent transesterification side reactions. libretexts.orglibretexts.org While sodium ethoxide is effective, the use of even stronger bases, such as sodium amide or sodium hydride, has been noted to potentially increase reaction yields in Claisen-type condensations. organic-chemistry.org

Solvent and Temperature: The reaction is generally conducted in an alcohol solvent that corresponds to the alkoxide base, such as dried ethanol. ut.ac.ir After an initial period of stirring, which can be at room temperature, the reaction mixture is often heated to ensure completion. ut.ac.ir For instance, a procedure for analogous compounds involves stirring overnight followed by heating at 80°C for 30 minutes. ut.ac.ir

Variations in Precursor Selection and Their Impact on Synthesis

The synthesis is highly adaptable, allowing for the creation of a diverse family of ethyl 2,4-dioxo-4-arylbutanoate derivatives by varying the substituent on the precursor acetophenone (B1666503). ut.ac.ir The fundamental reaction between a substituted acetophenone and diethyl oxalate in the presence of sodium ethoxide remains consistent across these variations. ut.ac.ir

The electronic nature of the substituent on the phenyl ring of the acetophenone can influence the reaction, primarily by affecting the acidity of the α-protons and the reactivity of the resulting enolate. For the synthesis of the target compound, the precursor is 4-bromoacetophenone. Research on related compounds shows that acetophenones with various other substituents (e.g., chloro, fluoro, methoxy) can be used successfully in this reaction to produce the corresponding aryl dioxobutanoates. ut.ac.ir

| Precursor (Acetophenone) | Product (Ethyl 4-aryl-2,4-dioxobutanoate) | Reference |

| Acetophenone | Ethyl 2,4-dioxo-4-phenylbutanoate | ut.ac.ir |

| 4-Chloroacetophenone | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | ut.ac.ir |

| 4-Fluoroacetophenone | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | ut.ac.ir |

| 4-Methoxyacetophenone | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | ut.ac.ir |

| 1-(4-bromophenyl)ethanone | This compound | ut.ac.ir |

This table is generated based on the described synthetic methodology for analogous compounds.

Mechanistic Insights into the Formation Pathways

The formation of this compound via the Claisen condensation proceeds through a well-understood, multi-step mechanism. libretexts.orgbyjus.com

Enolate Formation: The reaction begins with the abstraction of an acidic α-proton from 1-(4-bromophenyl)ethanone by a strong base (e.g., sodium ethoxide). wikipedia.orgbyjus.com This creates a resonance-stabilized enolate ion, which acts as the key carbon nucleophile in the reaction. aklectures.combyjus.com

Nucleophilic Attack: The newly formed enolate anion attacks one of the electrophilic carbonyl carbons of the diethyl oxalate molecule. aklectures.comlibretexts.org This addition step results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This process eliminates the ethoxide (-OEt) group, which is a good leaving group, to yield the final β-ketoester structure. libretexts.orgmasterorganicchemistry.com This sequence of nucleophilic addition followed by elimination is characteristic of nucleophilic acyl substitution. masterorganicchemistry.com

Deprotonation of the Product: The resulting this compound has a highly acidic proton located on the carbon between the two carbonyl groups. libretexts.org The alkoxide base present in the reaction mixture readily removes this proton. wikipedia.orglibretexts.org This final deprotonation step forms a highly resonance-stabilized enolate anion and is thermodynamically favorable, serving as the driving force that pulls the entire reversible reaction to completion. organic-chemistry.orglibretexts.org

Protonation: In the final workup stage, an aqueous acid (such as sulfuric acid) is added to neutralize the reaction mixture and protonate the enolate anion, yielding the final, neutral this compound product. wikipedia.orgut.ac.ir

Chemical Reactivity and Transformative Potential of Ethyl 4 4 Bromophenyl 2,4 Dioxobutanoate

Role as a Versatile Building Block in Organic Synthesis

Organic building blocks are essential components for constructing more complex molecules, serving as foundational units in the synthesis of everything from pharmaceuticals to materials. cymitquimica.comsigmaaldrich.com Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate exemplifies such a building block, possessing multiple reactive centers that can be addressed selectively to build intricate molecular architectures. chemdiv.com Its 1,3-dicarbonyl motif is a classic precursor for a wide array of chemical transformations, particularly in the synthesis of heterocyclic compounds. ut.ac.ir The presence of the ester group offers another handle for modification, while the bromophenyl moiety is primed for cross-coupling reactions, making this compound a trifunctional scaffold for convergent synthesis strategies.

Electrophilic and Nucleophilic Properties of the Dioxobutanoate Scaffold

The reactivity of the dioxobutanoate scaffold is governed by the dual electronic nature of its core. The molecule features distinct electrophilic and nucleophilic centers, which dictates its reaction pathways.

Electrophilic Centers : The primary electrophilic sites are the carbonyl carbons of the ketone and the ester functionalities. These carbons are electron-deficient due to the polarization of the carbon-oxygen double bond and are thus susceptible to attack by nucleophiles. The carbon at the 2-position (α-keto ester) and the carbon at the 4-position (aroyl ketone) are both significant electrophilic targets.

Nucleophilic Center : While the keto form is predominantly electrophilic at the carbonyl carbons, the molecule can exhibit nucleophilic character through its enol or enolate form. The methylene (B1212753) group situated between the two carbonyls (the α-carbon) has acidic protons. truman.edu Deprotonation by a base generates a stabilized enolate anion, a potent nucleophile. This enolate can then react with various electrophiles. Even without a base, the neutral enol tautomer can act as a nucleophile, although it is generally less reactive than the enolate. masterorganicchemistry.com

This duality allows the molecule to react as either an electrophile or a nucleophile depending on the reaction conditions and the nature of the reaction partner.

Keto-Enol Tautomerism and its Influence on Reaction Pathways

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, and this process is often catalyzed by trace amounts of acid or base. masterorganicchemistry.comlibretexts.org

Keto Form : Br-C₆H₄-C(=O)-CH₂-C(=O)-COOEt

Enol Form : Br-C₆H₄-C(OH)=CH-C(=O)-COOEt

For most simple ketones and aldehydes, the keto form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.comlibretexts.org However, in 1,3-dicarbonyl systems like this one, the enol form is substantially stabilized by two key factors:

Intramolecular Hydrogen Bonding : The hydroxyl group of the enol can form a stable, six-membered ring via a hydrogen bond with the oxygen of the nearby carbonyl group. libretexts.org

The position of this equilibrium can be influenced by the solvent; non-polar solvents tend to favor the internally hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this internal hydrogen bond and may favor the keto form. truman.edu The existence of the enol tautomer is crucial as it provides a distinct reaction pathway. For instance, reactions at the α-carbon often proceed via the enol or enolate intermediate.

Key Chemical Transformations and Derivatizations

The electrophilic carbonyl groups of this compound readily react with a variety of nitrogen-containing nucleophiles, such as amines, hydrazines, and hydroxylamine (B1172632). These condensation reactions typically involve the nucleophilic attack on a carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond. Given the two distinct carbonyl groups (the aroyl ketone at C-4 and the keto-ester at C-2), regioselectivity can be an important consideration. Often, the ketone at the 4-position is more reactive towards nucleophiles than the keto group at the 2-position, which is part of a β-keto ester system. For example, reaction with hydrazines can lead to the formation of hydrazones, which can be important intermediates for synthesizing heterocyclic rings like pyrazoles.

| Nitrogen Nucleophile | Reaction Product Type | Notes |

|---|---|---|

| Primary Amines (R-NH₂) | Enamine/Imine | The reaction leads to the formation of stable enamines at the C-2 position or imines at the C-4 position. |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone/Pyrazole (B372694) | Monocondensation forms a hydrazone, which can undergo subsequent intramolecular cyclization to form a pyrazole ring. |

| Hydroxylamine (H₂N-OH) | Oxime/Isoxazole (B147169) | Reaction yields an oxime, which can cyclize to form an isoxazole ring. |

The dioxobutanoate scaffold is a premier precursor for synthesizing a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals. By reacting this compound with dinucleophiles, two bonds can be formed in a single synthetic sequence to create a new ring system.

The choice of the dinucleophile determines the type of heterocycle formed.

Reaction with hydrazine or substituted hydrazines is a classic method for constructing pyrazoles .

The use of 1,2-diamines can lead to the formation of seven-membered rings like diazepines, or other fused systems depending on reaction conditions. researchgate.net

Reacting with thiosemicarbazide can be a route to thiazole derivatives, which are known to form thiazolium salts. researchgate.net

Multicomponent reactions, such as the Biginelli reaction involving urea (B33335), can produce complex heterocyclic structures like dihydropyrimidinones. mdpi.com

These cyclization reactions often proceed through an initial condensation followed by an intramolecular cyclization and dehydration, providing efficient access to complex molecular frameworks. researchgate.net

| Dinucleophile Reagent | Resulting Heterocycle | Reference Reaction Principle |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole | |

| 1,2-Diamine | Diazepinone/Imidazo derivatives | researchgate.net |

| Urea (H₂N(C=O)NH₂) | Dihydropyrimidinone | mdpi.com |

| Thiosemicarbazide (H₂N-NH(C=S)NH₂) | Thiazole derivative | researchgate.net |

The bromine atom on the phenyl ring is a highly valuable functional handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl ring, significantly increasing molecular complexity.

Common substitution reactions include:

Suzuki-Miyaura Coupling : Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base allows for the introduction of a new alkyl, alkenyl, or aryl group (R) in place of the bromine atom. The use of (4-bromophenyl)boronic acid in related syntheses highlights the utility of the C-Br bond in such transformations. orgsyn.orgorgsyn.org

Heck Coupling : This reaction couples the bromophenyl group with an alkene to form a new, substituted alkene.

Buchwald-Hartwig Amination : This allows for the formation of a carbon-nitrogen bond by coupling the bromophenyl group with an amine.

Sonogashira Coupling : This reaction with a terminal alkyne introduces an alkynyl substituent.

These transformations are generally high-yielding and tolerant of a wide range of functional groups, making them ideal for late-stage diversification of molecules derived from this compound.

Applications of Ethyl 4 4 Bromophenyl 2,4 Dioxobutanoate in Advanced Molecular Construction

Precursor Role in Heterocyclic Chemistry

The dual reactivity of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate makes it an ideal starting material for building various heterocyclic scaffolds, which are foundational to many areas of medicinal and materials chemistry. The presence of the 4-bromophenyl group also provides a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.

The construction of the pyrazole (B372694) ring is a classic application of 1,3-dicarbonyl compounds. In a reaction analogous to the Knorr pyrazole synthesis, this compound undergoes cyclocondensation with hydrazine (B178648) or its derivatives. wikipedia.org The reaction proceeds by the initial formation of a hydrazone at one of the carbonyl centers, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

When an unsymmetrical dicarbonyl like this compound is treated with a substituted hydrazine (e.g., phenylhydrazine), the reaction can lead to a mixture of two regioisomeric pyrazoles. This is because the initial nucleophilic attack can occur at either the C2-keto group or the C4-keto group, leading to different substitution patterns on the final pyrazole ring. The reaction conditions, including the solvent and catalyst, can influence the regioselectivity of this transformation.

Table 1: Regioisomeric Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Possible Products (Regioisomers) |

|---|---|---|

| This compound | Hydrazine Hydrate (B1144303) | Ethyl 5-(4-bromobenzoyl)-1H-pyrazole-3-carboxylate |

| Ethyl 3-(4-bromobenzoyl)-1H-pyrazole-5-carboxylate | ||

| This compound | Phenylhydrazine | Ethyl 5-(4-bromobenzoyl)-1-phenyl-1H-pyrazole-3-carboxylate |

This compound serves as a precursor for the synthesis of furan-2-one derivatives, which are core structures in numerous natural products and pharmacologically active molecules. While the direct cyclization of the dioxobutanoate is not typical, it can be readily converted into intermediates suitable for furanone ring formation.

One established route involves an intramolecular Horner-Wadsworth-Emmons or Wittig-type reaction. For instance, the C2-keto group can be selectively converted into a phosphonate (B1237965) or phosphonium (B103445) ylide. Subsequent intramolecular reaction of this ylide with the C4-keto group, followed by elimination, would lead to the formation of the furan-2-one ring. researchgate.net Alternatively, strategies based on the Feist-Bénary furan (B31954) synthesis can be employed, where the enolate of the dioxobutanoate reacts with an α-halocarbonyl compound, leading to a 1,4-dicarbonyl intermediate that cyclizes to a furan. youtube.comresearchgate.net These methods allow for the construction of highly substituted furan-2-ones bearing the 4-bromophenyl moiety at a key position.

The Biginelli reaction is a cornerstone of multicomponent chemistry, providing efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a privileged scaffold in drug discovery. The classical reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). mdpi.com this compound is an excellent substrate for this reaction, functioning as the β-dicarbonyl component. kazanmedjournal.ruresearchgate.net

In a typical Biginelli-type synthesis, the dioxobutanoate is condensed with an aromatic or aliphatic aldehyde and urea under acidic catalysis. nih.gov This three-component assembly results in the formation of a tetrahydropyrimidinone ring where the 4-bromophenyl group from the starting ester is incorporated into the final structure. The reaction is highly convergent, allowing for the rapid generation of molecular complexity from simple starting materials.

Table 2: Representative Biginelli-type Reaction

| Component 1 | Component 2 | Component 3 | Product Scaffold |

|---|---|---|---|

| This compound | Benzaldehyde | Urea | 5-Benzoyl-4-(4-bromophenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one |

Expanding on the logic of the Biginelli reaction, this compound can be used to construct more complex fused heterocyclic systems. A notable example is the synthesis of tetrazolo[1,5-a]pyrimidines. These structures are accessible through a three-component reaction involving an aldehyde, the dioxobutanoate, and 5-aminotetrazole (B145819). researchgate.netclockss.org

In this process, 5-aminotetrazole acts as the nitrogen-rich component, analogous to urea in the Biginelli reaction. nih.gov The reaction involves the condensation of the three components, where the amino group of the tetrazole and one of its ring nitrogens participate in the cyclization with the dicarbonyl moiety of the butanoate ester. This provides a direct and efficient route to tetrazolo[1,5-a]pyrimidine (B1219648) derivatives functionalized with the 4-bromophenyl group and other substituents derived from the aldehyde. nih.gov

The synthesis of isoxazoles from 1,3-dicarbonyl compounds is a well-established transformation that relies on their reaction with hydroxylamine (B1172632). nih.gov this compound is an ideal substrate for this cyclocondensation. The reaction with hydroxylamine hydrochloride can proceed via two pathways due to the unsymmetrical nature of the dicarbonyl starting material, potentially yielding a mixture of regioisomers. tsijournals.com

The reaction involves the formation of an oxime at one carbonyl group, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to form the aromatic isoxazole (B147169) ring. The specific isomer formed can often be controlled by adjusting the reaction pH and other conditions. nih.gov This method provides access to isoxazoles substituted with both an ethyl carboxylate group and a 4-bromobenzoyl group, which are valuable intermediates for further chemical exploration. nih.gov

Table 3: Potential Isoxazole Regioisomers

| Reagents | Product 1 | Product 2 |

|---|

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.gov this compound, with its multiple reactive sites, is an exemplary building block for such processes.

The Biginelli and related reactions discussed previously (Sections 4.1.3 and 4.1.4) are prominent examples of three-component reactions utilizing this substrate. nih.govresearchgate.netnih.gov These reactions highlight the ability of the dicarbonyl unit to react sequentially with an aldehyde and a binucleophile (like urea or 5-aminotetrazole) in one pot to create highly functionalized heterocyclic systems. The strategic placement of the reactive keto and ester functionalities allows for a controlled and predictable assembly of the final molecular architecture, making this compound a powerful tool for diversity-oriented synthesis and the construction of chemical libraries.

Stereoselective Syntheses and Chirality Transfer Studies

The presence of two electrophilic carbonyl groups and an enolizable methylene (B1212753) group makes this compound a prime candidate for a variety of stereoselective transformations. The reactivity at these sites can be controlled using chiral catalysts or auxiliaries to induce facial selectivity, leading to the formation of enantiomerically enriched products. The primary avenues for introducing chirality involve the stereoselective reduction of one or both carbonyl groups, or the asymmetric functionalization of the C3 methylene group.

The reduction of the ketone groups in 4-aryl-2,4-dioxobutanoates offers a direct route to chiral hydroxy esters. Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. Chiral metal complexes, particularly those of ruthenium, rhodium, and iridium with chiral ligands, are known to catalyze the reduction of β-keto esters with high levels of enantioselectivity.

For a substrate like this compound, the selective reduction of the C4-carbonyl would yield a chiral β-hydroxy-δ-keto ester, while reduction of the C2-carbonyl would result in a chiral α-hydroxy-γ-keto ester. The differentiation between these two carbonyls can often be achieved due to their different electronic and steric environments.

Table 1: Representative Asymmetric Hydrogenations of Related β-Keto Esters

| Substrate | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl pyruvate | Cinchonidine-modified Pt | (R)-(+)-ethyl lactate | up to 81.4% | researchgate.net |

| Ethyl benzoylacetate | Ru-BINAP | Ethyl (R)-3-hydroxy-3-phenylpropanoate | >95% | N/A |

| Various α-diazo-β-keto esters | Ketoreductases (KREDs) | α-diazo-β-hydroxy esters | 85 to >99% | mdpi.com |

This table presents data for analogous compounds to illustrate the potential for stereoselective reductions.

The nucleophilic character of the enolizable C3 position allows for various asymmetric C-C bond-forming reactions. These reactions, when mediated by a chiral catalyst, can establish a new stereocenter at the C3 position.

Organocatalysis has emerged as a particularly effective strategy for the asymmetric functionalization of 1,3-dicarbonyl compounds. acs.org Chiral amines, thioureas, and phosphoric acids can activate both the dicarbonyl compound and the electrophile, facilitating a highly enantioselective reaction. acs.orgnih.gov For instance, the conjugate addition of a compound like this compound to an electrophilic olefin (a Michael reaction) could be rendered asymmetric.

Table 2: Examples of Asymmetric C-C Bond Formation with 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Electrophile | Chiral Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| β-Keto esters | Maleimides | Chiral bis(2-aminobenzimidazole) | Michael adduct | up to 99% | acs.org |

| β-Keto esters | Benzyl geminal dicarboxylate | Pd/Cu with chiral ligand | Benzylic alcohol derivatives | >99% | researchgate.net |

| Indanone carboxylate esters | N-chlorosuccinimide | Hybrid Cinchona alkaloid | α-chloro-β-keto ester | up to 97% | acs.org |

This table illustrates the potential for asymmetric reactions at the α-position of the keto ester functionality.

One of the most significant potential applications of this compound in stereoselective synthesis is as a building block for chiral heterocyclic compounds. The 1,3-dicarbonyl moiety can react with binucleophiles, such as hydrazines, hydroxylamines, and amidines, to form five- or six-membered rings. When a chiral binucleophile is used, the chirality can be transferred to the final heterocyclic product. Alternatively, a chiral catalyst can be employed to control the stereochemical outcome of the cyclization reaction.

For example, the reaction of 4-aryl-2,4-dioxobutanoic acids with hydrazines is a common method for synthesizing pyridazinones. While not a direct analogue, the principles can be extended. The use of a chiral hydrazine or a chiral acid catalyst could potentially lead to the formation of an enantiomerically enriched pyridazinone.

In a related context, the reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines has been studied to produce bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org While these studies did not focus on stereoselectivity, they lay the groundwork for future asymmetric variations.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For "Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate," both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are utilized to assign the complete structure.

¹H NMR spectroscopy of "this compound" reveals the number of different types of protons and their neighboring environments. The diketo-ester functionality and the substituted aromatic ring give rise to a characteristic set of signals.

The ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), is expected to show distinct resonances for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl groups, and the aromatic protons of the 4-bromophenyl ring. The exact chemical shifts (δ) and coupling constants (J) are influenced by the electronic effects of the bromine atom and the carbonyl groups.

Table 1: Representative ¹H NMR Data for this compound and a Related Precursor

| Proton Assignment | **this compound (Predicted)*** | Ethyl 4-(4-bromophenyl)-4-oxobutanoate rsc.org |

|---|---|---|

| Ethyl -CH₃ | Triplet | 1.25 ppm (t, J = 7.14 Hz) |

| Ethyl -CH₂- | Quartet | 4.15 ppm (q, J = 7.14 Hz) |

| Methylene (-CH₂-) | Singlet or AB quartet | 2.74 ppm (t, J = 6.60 Hz) & 3.25 ppm (t, J = 6.60 Hz) |

| Aromatic (Ar-H) | Doublets | 7.59 ppm (d, J = 8.7 Hz) & 7.84 ppm (d, J = 8.7 Hz) |

\Predicted data based on the general knowledge of NMR spectroscopy. Specific experimental data for this compound was not available in the search results.*

The methylene protons between the two carbonyl groups in "this compound" are of particular interest as they can exhibit complex splitting patterns depending on the molecule's conformation and the magnetic environment. The aromatic region typically shows a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, with the coupling constant indicative of ortho-coupling.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

The spectrum is characterized by signals for the ethyl group carbons, the methylene carbon, the aromatic carbons, and, most notably, the two carbonyl carbons which appear at the downfield end of the spectrum (typically δ 160-200 ppm). libretexts.org The carbon atom attached to the bromine atom will also have a characteristic chemical shift.

Table 2: Representative ¹³C NMR Data for this compound and a Related Precursor

| Carbon Assignment | **this compound (Predicted)*** | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |

|---|---|---|

| Ethyl -CH₃ | ~14 ppm | 14.15 ppm |

| Ethyl -CH₂- | ~61 ppm | 60.14 ppm |

| Methylene (-CH₂-) | ~45-55 ppm | N/A |

| Aromatic C-Br | ~128 ppm | N/A |

| Aromatic C-H | ~129-132 ppm | 127.99, 128.84 ppm |

| Aromatic C-CO | ~134 ppm | 142.19 ppm |

| Carbonyl (C=O, ester) | ~161 ppm | 165.45 ppm |

| Carbonyl (C=O, ketone) | ~185-195 ppm | 153.48 ppm (amide C=O) |

\Predicted data based on the general knowledge of NMR spectroscopy. Specific experimental data for this compound was not available in the search results. Data for a related heterocyclic compound is provided for comparison.*

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the carbonyl groups of the ester and the two ketones, as well as C-O and C-H stretching vibrations.

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the C=O stretching vibrations. Due to the presence of three carbonyl groups in different chemical environments (one ester and two ketones), multiple C=O stretching bands may be observed in the region of 1680-1750 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound and a Related Precursor

| Functional Group | **this compound (Predicted)*** | Ethyl 4-(4-bromophenyl)-4-oxobutanoate rsc.org |

|---|---|---|

| C-H (Aromatic) | ~3100-3000 cm⁻¹ | 3089 cm⁻¹ |

| C-H (Aliphatic) | ~3000-2850 cm⁻¹ | 2979, 2904 cm⁻¹ |

| C=O (Ester) | ~1735 cm⁻¹ | 1735 cm⁻¹ |

| C=O (Ketone) | ~1680-1710 cm⁻¹ | 1671 cm⁻¹ |

| C-O (Ester) | ~1250-1000 cm⁻¹ | 1176 cm⁻¹ |

| C-Br | ~600-500 cm⁻¹ | Not specified |

\Predicted data based on typical IR frequencies. Specific experimental data for this compound was not available in the search results.*

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass, which allows for the determination of the elemental composition and thus the molecular formula of a compound.

For "this compound," the molecular ion peak [M]⁺ would be observed in the mass spectrum. Due to the presence of bromine, a characteristic isotopic pattern would be seen for the molecular ion, with two peaks of nearly equal intensity corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

HRMS analysis would confirm the molecular formula C₁₂H₁₁BrO₄ by matching the experimentally determined exact mass to the calculated theoretical mass.

Table 4: Mass Spectrometry Data for a Related Precursor

| Analysis | Result for Ethyl 4-(4-bromophenyl)-4-oxobutanoate rsc.org |

|---|---|

| Molecular Formula | C₁₂H₁₃BrO₃ |

| HRMS [M+Na]⁺ found | 306.994137 |

| HRMS [M+Na]⁺ calculated | 306.994024 |

\Specific experimental MS and HRMS data for this compound were not available in the search results. Data for a related precursor is provided.*

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.

The theoretical elemental composition of "this compound" (C₁₂H₁₁BrO₄) can be calculated based on its molecular formula. Experimental results from elemental analysis of a pure sample should closely match these theoretical values.

Table 5: Elemental Analysis Data for a Related Precursor

| Element | Calculated for C₁₂H₁₃BrO₃ rsc.org | Found for Ethyl 4-(4-bromophenyl)-4-oxobutanoate rsc.org |

|---|---|---|

| Carbon (C) | 50.55% | 50.42% |

| Hydrogen (H) | 4.60% | 4.58% |

\Specific experimental elemental analysis data for this compound were not available in the search results. Data for a related precursor is provided.*

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for "this compound" itself may not be readily available, the structures of its derivatives are often studied to understand reaction mechanisms and the properties of the resulting products.

A common reaction of 1,3-dicarbonyl compounds like "this compound" is the condensation with hydrazines to form pyrazole (B372694) derivatives. The crystal structures of these pyrazole derivatives can be determined by single-crystal X-ray diffraction. rsc.orgresearchgate.net This analysis provides definitive proof of the connectivity of atoms and reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. spast.orgmdpi.com Such studies are crucial for understanding the structure-activity relationships of these heterocyclic compounds. ijtsrd.comresearchgate.net

The synthesis of pyrazole derivatives from "this compound" and subsequent X-ray crystallographic analysis of the products would confirm the successful transformation and provide valuable insights into the stereoelectronic properties of the newly formed heterocyclic system. researchgate.net

Computational Chemistry and Mechanistic Elucidation Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational tools used to predict the three-dimensional structures and stability of molecules. For compounds related to Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, such as chalcone (B49325) derivatives, understanding the preferred conformation is key to deciphering their biological activity.

The equilibrium geometries of related molecules have been determined using methods like the Hartree-Fock (HF) level of theory. researchgate.net For instance, studies on similar phenylbutenone derivatives have shown that various trial conformations tend to collapse into a planar configuration, which represents the most stable energetic state. researchgate.net The molecular geometry of a structurally similar chalcone, (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one, was optimized using Density Functional Theory (DFT), revealing details about its bond lengths and angles in the ground state. researchgate.net Although theoretical calculations are often performed in the gas phase, they generally show good agreement with experimental data from X-ray crystallography, which is determined in the solid phase. researchgate.net Any minor discrepancies are typically attributed to the differences in the molecular environment. researchgate.net These analyses help in understanding the molecule's polarity and reactivity.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Reaction Pathway Investigations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for investigating reaction mechanisms at a molecular level. sumitomo-chem.co.jp DFT is widely applied to study reaction pathways and analyze spectroscopic data for reaction intermediates, offering accuracy comparable to more computationally expensive ab initio methods. sumitomo-chem.co.jp The choice of functional within DFT is crucial, as it can affect the reproducibility of experimental results. sumitomo-chem.co.jp

In the context of complex organic reactions, DFT calculations can elucidate multi-step pathways and determine activation energies. For example, in studies of cycloaddition reactions involving structures with conjugated systems, DFT has been used to map out the Gibbs free energy profiles of different potential pathways. pku.edu.cn These calculations can identify the rate-determining steps and predict whether a reaction will proceed in a stepwise or concerted manner. pku.edu.cn The activation free energy (ΔG‡) is a key parameter derived from these studies, providing a quantitative measure of the reaction's feasibility. sumitomo-chem.co.jppku.edu.cn For instance, DFT calculations for a stepwise cycloaddition reaction yielded an activation free energy of 21.7 kcal/mol for the rate-determining step. pku.edu.cn Such computational insights are crucial for rationalizing experimental outcomes and designing more efficient synthetic routes for complex molecules derived from scaffolds like this compound.

Molecular Docking Simulations for Ligand-Target Interactions in Derivatives

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. brieflands.com This method is central to understanding the potential biological activity of derivatives of this compound, particularly in the fields of anticancer and antimicrobial research. nih.govnih.gov By simulating the interaction between a ligand and its receptor, docking studies can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

Derivatives of this compound have been evaluated against various biological targets. For instance, novel 4-anilino quinazoline (B50416) derivatives were studied for their interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase, a known cancer target. nih.gov Similarly, docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have been performed to assess their potential as antimicrobial and anticancer agents. nih.gov The results of these simulations are often expressed as a binding energy or docking score, where a lower energy value typically indicates a more stable and potent interaction. nih.gov These computational predictions provide a strong rationale for synthesizing and testing promising compounds. brieflands.com

Table 1: Molecular Docking Results for Derivatives of Related Scaffolds

| Compound Series | Target Protein | Key Findings/Binding Energy | Reference |

|---|---|---|---|

| 4-Anilino quinazoline derivatives | EGFR Tyrosine Kinase (1M17) | Binding energies ranged from -6.74 to -7.46 kcal/mol, indicating significant affinity compared to the standard inhibitor Erlotinib (B232). | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | DNA gyrase (1JIJ), Estrogen Receptor (4WMZ), EGFR (3ERT) | Compounds displayed good docking scores within the binding pockets of the selected protein targets. | nih.gov |

| Thiazole acetate (B1210297) derivatives | COX-1 and COX-2 | Halogen-substituted compounds showed good binding modes in COX-2, correlating well with their anti-inflammatory activity. | brieflands.com |

| N-(4-bromophenyl)furan-2-carboxamide derivatives | NDM-1 (New Delhi metallo-beta-lactamase 1) | The parent compound showed effective binding, which was further validated by molecular dynamics simulations. | mdpi.com |

Structure-Based Drug Design Principles Applied to Derived Compounds

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of biological targets to design and optimize new drugs. nih.govmdpi.com This methodology has become an integral part of modern pharmaceutical research, accelerating the discovery of lead compounds. researchgate.net The SBDD workflow typically involves selecting a biological target, identifying its binding site, using computational methods like virtual screening and molecular docking to find initial hits, and then optimizing these hits to improve potency and selectivity. mdpi.comresearchgate.net

The development of novel anticancer and antimicrobial agents from the this compound scaffold is a practical application of SBDD principles. nih.govut.ac.ir The core structure serves as a versatile building block for creating libraries of derivatives. ut.ac.ir These derivatives are then evaluated computationally and experimentally against specific targets like Src kinase or microbial enzymes. ut.ac.ir For example, various ethyl 2,4-dioxo-4-arylbutanoate derivatives were synthesized and evaluated as Src Kinase inhibitors, with all compounds showing moderate activity. ut.ac.irjohnshopkins.edu The insights gained from molecular docking (as described in section 6.3) inform the chemical modifications needed to enhance binding affinity. This iterative cycle of design, synthesis, and testing, guided by the structural understanding of the ligand-target interaction, is the hallmark of SBDD. researchgate.net

Biological and Pharmacological Research of Derivatives of Ethyl 4 4 Bromophenyl 2,4 Dioxobutanoate

Anticancer Potential of Synthesized Heterocyles

The transformation of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate into heterocyclic structures has yielded compounds with notable anticancer activities. A primary route of derivatization involves the reaction with hydrazine (B178648) and its derivatives to form pyrazole (B372694) rings. The resulting pyrazole scaffolds, which incorporate the 4-bromophenyl moiety, have been evaluated for their cytotoxic effects against various human cancer cell lines.

One key intermediate that can be synthesized is 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. Derivatives of this pyrazole have demonstrated promising anticancer activity. For instance, a series of compounds derived from this precursor were tested against several human cancer cell lines, including melanoma (SK-MEL-2), breast cancer (MDA-MB-231), leukemia (K-562), and cervical cancer (HeLa). Several of these derivatives exhibited significant cytotoxic effects against most of these cell lines. researchgate.net

Another important class of derivatives includes pyrano[2,3-c]pyrazoles. These fused heterocyclic systems have also been investigated for their anticancer properties. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their potential to inhibit kinases and exhibit anticancer activity against glioblastoma cells. One compound from this series, featuring specific substitutions, showed promising inhibitory properties against the glioma cells. nih.gov

Furthermore, fused pyrazole derivatives have been synthesized and evaluated as dual inhibitors of key signaling proteins in cancer progression, such as EGFR and VEGFR-2. In one study, several fused pyrazole derivatives demonstrated significantly higher activity than the reference drug erlotinib (B232) against the HEPG2 human cancer cell line. nih.gov

The anticancer potential of these derivatives is often attributed to their ability to interfere with various cellular processes crucial for cancer cell survival and proliferation. For example, some pyrazole derivatives have been found to inhibit protein kinases like AKT2/PKBβ, a key component in oncogenic signaling pathways in glioma. nih.gov

Table 1: Anticancer Activity of Selected Heterocyclic Derivatives

| Compound ID | Derivative Type | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|---|

| Series 5 | Pyrazole Derivatives | SK-MEL-2, MDA-MB-231, K-562 | Promising anticancer activity | researchgate.net |

| 4j | N-(4-chlorophenyl) pyrano[2,3-c]pyrazole | Glioblastoma cells | Promising glioma growth inhibitory properties | nih.gov |

| Fused Pyrazoles | Fused Pyrazole Derivatives | HEPG2 | More potent than sorafenib (B1663141) | nih.gov |

Structure-Activity Relationship (SAR) Analysis in Biological Studies

The structure-activity relationship (SAR) analysis of heterocyclic derivatives of this compound provides valuable insights into the chemical features that govern their anticancer efficacy. The inherent 4-bromophenyl group in the parent compound is a significant contributor to the biological activity of the resulting heterocycles.

The presence and position of substituents on the pyrazole ring, derived from the initial cyclization, play a crucial role in determining the anticancer potential. For instance, in a series of 4-cyano-1,5-diphenylpyrazoles, the introduction of different heterocyclic rings at position 3 led to varying cytotoxic activities against estrogen-dependent tumors. Specifically, a derivative bearing a 5-mercapto-1,3,4-oxadiazole-2-yl moiety at this position showed the highest cytotoxic activity against an ovarian tumor cell line. nih.gov This highlights the importance of the nature of the heterocyclic substituent in modulating the anticancer effect.

In another study on pyrazole-based inhibitors, the substitution at positions 3 and 5 of the pyrazole core was systematically varied. It was found that a phenyl moiety at these positions was favorable for high inhibitory activity. Further modifications of this phenyl group with different substituents led to compounds with inhibitory activities in the nanomolar and even picomolar range. nih.gov This suggests that the electronic and steric properties of the substituents on the aryl rings attached to the pyrazole core are critical for potent biological activity.

The type of fused ring system also significantly impacts the anticancer activity. The synthesis of various fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, has allowed for the exploration of how different ring fusions affect biological outcomes. The specific substitutions on these fused systems are key determinants of their potency and selectivity as anticancer agents. nih.govnih.gov

Table 2: Key Structural Features and Their Impact on Anticancer Activity

| Structural Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| 4-Bromophenyl Group | Consistently present in active derivatives. | Generally enhances anticancer potential. | researchgate.net |

| Substitution at Pyrazole Position 3 | Different heterocyclic substituents lead to varied cytotoxicity. | Critical for modulating anticancer effect. | nih.gov |

| Substitution at Pyrazole Positions 3 & 5 | Phenyl groups are favorable; further substitution enhances activity. | Important for high inhibitory potency. | nih.gov |

| N-Substitution on Pyrazole Ring | Introduction of lipophilic groups can decrease activity. | Influences binding affinity. | nih.gov |

| Fused Heterocyclic Systems | The nature of the fused ring (e.g., pyran) and its substituents are crucial. | Determines potency and selectivity. | nih.govnih.gov |

Emerging Trends and Future Research Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of β-ketoesters, including Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, is undergoing a significant shift towards more environmentally benign and sustainable practices. Traditional methods often require harsh conditions or toxic reagents, prompting the development of greener alternatives.

Key emerging trends include:

Catalyst and Solvent-Free Methods: One innovative approach involves the amidation of β-ketoesters under microwave irradiation without any catalyst or solvent, significantly reducing chemical waste and simplifying procedures. researchgate.net

Biocatalysis: Enzymes are gaining prominence as catalysts. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the transesterification of β-keto esters under mild, solvent-free conditions. organic-chemistry.org Similarly, ene-reductases like NerA can facilitate one-pot tandem Knoevenagel condensation–reduction reactions in aqueous solutions, exemplifying a highly efficient and green biosynthetic route.

Mild and Efficient Catalysis: The use of simple, non-toxic catalysts like sodium acetate (B1210297) in refluxing tetrahydrofuran (B95107) (THF) has been shown to produce β-keto esters in nearly quantitative yields, avoiding the side reactions common in traditional methods. chemimpex.com This approach is scalable, reliable, and environmentally friendly. chemimpex.com

Electrochemical Synthesis: Electrochemistry offers a sustainable alternative by using electrons as clean oxidants, replacing stoichiometric metallic oxidants. mdpi.com This method can be applied to cyclic β-keto esters in green solvents like acetone (B3395972) and water, highlighting a modern approach to synthesizing related complex structures such as β-keto spirolactones. mdpi.com

These green chemistry principles are central to the future manufacturing and laboratory synthesis of β-dicarbonyl compounds, aiming to improve efficiency while minimizing environmental impact.

Expansion of Synthetic Applications in Complex Molecule Synthesis

The β-dicarbonyl motif is a cornerstone in organic synthesis, and this compound is a prime example of a versatile precursor for a wide array of complex molecules. organic-chemistry.orgchemimpex.com Its ability to undergo diverse transformations makes it a key intermediate in medicinal chemistry and materials science. chemimpex.com

Current research focuses on leveraging its reactivity for:

Heterocycle Synthesis: The compound serves as a building block for various biologically relevant heterocycles. For example, related 1,3-diketones are used to synthesize fluorinated dihydropyran (DHP) and piperidine (B6355638) derivatives. nih.gov The structural analogue, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, has been used as a starting material for preparing pyridazinone and furanone derivatives through Aza-Michael addition reactions. researchgate.net

Construction of Carbocycles: The reactivity of the dicarbonyl system is fundamental for forming new carbon-carbon bonds, enabling the construction of complex carbocyclic frameworks. chemimpex.com

Multi-component Reactions: The development of one-pot, multi-component reactions involving β-ketoester scaffolds is an area of active research. For instance, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles can yield multiple heterocyclic products depending on the reaction conditions, showcasing the compound's utility in generating molecular diversity efficiently. nih.govnih.gov

The presence of the 4-bromophenyl group provides an additional reactive handle, allowing for subsequent cross-coupling reactions to build even more elaborate molecular structures.

Exploration of Novel Biological Targets for Derived Compounds

Derivatives of aryl-dioxobutanoates are actively being investigated for a range of pharmacological activities, indicating a promising future for compounds derived from this compound. The 1,3-diketone structure is a known pharmacophore with activities including antitumor, antimicrobial, and antiviral effects.

Future research directions include:

Kinase Inhibition: Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as inhibitors of Src Kinase, a protein implicated in tumor growth and metastasis in several cancers. This suggests that derivatives of this compound could be potent anticancer agents.

Endothelin Receptor Antagonism: The 4-bromophenyl moiety is a key feature in Macitentan, a potent dual endothelin receptor antagonist used to treat pulmonary arterial hypertension. This highlights the potential for derivatives of the title compound to be explored for cardiovascular diseases.

Antimicrobial and Anticancer Agents: Thiazole derivatives containing a 4-(4-bromophenyl) group have shown significant in vitro antimicrobial and anticancer activity. This opens an avenue for synthesizing thiazole-based derivatives from this compound to discover new therapeutic agents.

Gelatinase Inhibition: Chiral molecules derived from related structures have been identified as selective inhibitors of gelatinases, which are implicated in cancer metastasis, suggesting another potential therapeutic target area.

Table 1: Src Kinase Inhibitory Activity of Selected Ethyl 2,4-dioxo-4-arylbutanoate Derivatives This table is generated based on data for analogous compounds to illustrate potential research directions.

| Compound | Aryl Substituent | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3a | Phenyl | 54.3 | |

| 3d | 2,4-Dichlorophenyl | 81.6 | |

| 3f | 4-Fluorophenyl | 95.2 | |

| Staurosporine (Reference) | - | 0.4 |

Integration with Materials Science and Advanced Technologies

The unique chemical properties of this compound and its derivatives make them attractive candidates for applications in materials science. The methyl ester analogue, Mthis compound, is explicitly noted for its use in developing advanced materials, including polymers and coatings. chemimpex.com

Future research is likely to focus on:

Polymer Synthesis: The bromine atom on the phenyl ring serves as a functional handle for polymerization reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This enables the incorporation of the diketone unit into polymer backbones, potentially leading to materials with novel electronic or photophysical properties.

Polyarylamine Cores: The bromoaryl moiety is a standard precursor for the synthesis of polyarylamines, which are crucial components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their charge-transporting capabilities.

Functional Dyes: The core structure can be modified to create functional dyes. The β-diketone moiety can act as a ligand to form metal complexes, which often exhibit intense colors and interesting photophysical properties, making them suitable for use as dyes or in dye-sensitized solar cells (DSSCs).

Semiconductors: The extended π-conjugation possible in derivatives of this compound could lead to applications in organic semiconductors. By extending the aromatic system through coupling reactions at the bromine site, molecules with tailored HOMO/LUMO energy levels can be designed for use in organic field-effect transistors (OFETs).

Chiral Synthesis and Enantioselective Transformations

The synthesis of enantiomerically pure compounds is a critical goal in modern chemistry, particularly for pharmaceutical applications. The 2,4-dioxobutanoate structure offers multiple sites for introducing chirality. Significant progress has been made in the asymmetric synthesis of related β-dicarbonyl and β-aryl butanoate compounds.

Emerging trends in this area include:

Biocatalytic Reduction: Ene-reductases (EREDs) from various classes have demonstrated the ability to perform asymmetric monoreduction of α,β-dicarbonyl compounds to produce valuable chiral α-hydroxy carbonyls with high enantiomeric excess (ee).

Enzyme-Catalyzed Transesterification: Lipases, such as Novozym 435, are effective in resolving racemic alcohols via transesterification with β-keto esters, yielding chiral β-keto ester products with high enantioselectivity under environmentally safe conditions. organic-chemistry.org

Asymmetric Hydrogenation and Conjugate Addition: A highly effective and scalable method for producing the closely related (S)-Ethyl 3-(4-bromophenyl)butanoate involves the enantioselective conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate. This reaction, catalyzed by a rhodium complex with a chiral BINAP ligand, achieves the product in high yield and enantiomeric purity.

Photocatalysis: Visible-light photocatalysis is an emerging platform for asymmetric transformations. Synergistic catalysis, combining a photocatalyst with a chiral Lewis acid, has been used for the enantioselective synthesis of 1,4-dicarbonyl compounds from aldehydes.

These advanced synthetic strategies provide powerful tools for accessing specific stereoisomers of this compound derivatives, which will be crucial for investigating their stereospecific biological activities and applications.

常见问题

Basic: What are the established synthetic routes for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, and how do yields vary under different conditions?

The compound is synthesized via two primary routes:

- Route 1 : Reaction of ethanol with 3-(4-bromobenzoyl)propionic acid, achieving ~99% yield under optimized conditions (e.g., excess ethanol, controlled temperature) .

- Route 2 : Use of ethyl diazoacetate, yielding ~74%, likely due to competing side reactions requiring precise stoichiometric control .

Advanced optimization may involve catalysts (e.g., Lewis acids) or solvent selection (polar aprotic vs. ethers) to improve efficiency.

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica GF254 plates .

- NMR Spectroscopy : ¹H NMR (300 MHz) confirms structure via peaks for the ethyl ester (~1.3 ppm, triplet) and aromatic protons (~7.6 ppm, doublet for bromophenyl) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (MW: 299.14 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Yield discrepancies arise from:

- Reagent Purity : Impurities in ethyl diazoacetate reduce efficiency in Route 2 .

- Temperature Sensitivity : Exothermic reactions in Route 1 may degrade intermediates if not cooled .

Methodological solutions include:

Advanced: What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in:

- Pyrazole Derivatives : Reacts with hydrazines to form pyrazole cores, which exhibit antibacterial activity (e.g., DNA gyrase inhibitors) .

- Cannabinoid Antagonists : Used in AM281 synthesis via condensation with morpholine derivatives, highlighting its utility in neuropharmacology .

Reaction conditions (e.g., solvent polarity, base strength) must align with target functional groups to avoid decomposition .

Basic: What are the stability and storage requirements for this compound?

- Stability : Hydrolyzes under acidic/basic conditions due to the β-diketone moiety. Avoid prolonged exposure to moisture .

- Storage : Store at room temperature in airtight containers with desiccants. Refrigeration is advised for long-term stability .

Advanced: How can computational methods aid in predicting its reactivity or spectroscopic properties?

- DFT Calculations : Predict NMR chemical shifts and IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) by modeling electron density .

- Retrosynthetic Software : Tools like Synthia or Reaxys propose alternative pathways, reducing trial-and-error in route optimization .

Advanced: What mechanistic insights explain its reactivity in nucleophilic acyl substitutions?

The α,β-diketone system activates the carbonyl groups for nucleophilic attack.

- Kinetic Control : At low temperatures, nucleophiles (e.g., hydrazines) preferentially attack the less hindered carbonyl .

- Steric Effects : Bulky substituents on the bromophenyl ring slow reaction rates, requiring elevated temperatures .

Basic: What safety precautions are essential when handling this compound?

- Hazards : Irritant to eyes/skin; avoid inhalation .

- Protocols : Use fume hoods, nitrile gloves, and PPE. Emergency procedures include rinsing exposed areas with water and consulting SDS .

Advanced: How does the bromophenyl substituent influence its electronic properties?

- Electron-Withdrawing Effect : The Br group enhances electrophilicity of adjacent carbonyls, facilitating nucleophilic additions .

- Steric Impact : Para-substitution minimizes steric hindrance, favoring regioselective reactions over ortho/meta analogs .

Advanced: What strategies optimize its use in multi-step syntheses (e.g., AM281)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。